molecular formula C23H23NO3 B2841941 5-[(3-methylphenyl)methoxy]-2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-4-one CAS No. 898418-21-8

5-[(3-methylphenyl)methoxy]-2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-4-one

Cat. No.: B2841941
CAS No.: 898418-21-8
M. Wt: 361.441
InChI Key: JRIIYKFPRMJMNY-UHFFFAOYSA-N
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Description

5-[(3-methylphenyl)methoxy]-2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-4-one is a complex organic compound that features a unique structure combining isoquinoline, pyran, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-methylphenyl)methoxy]-2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-4-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Isoquinoline Derivative: Starting with a suitable isoquinoline precursor, the compound undergoes alkylation to introduce the 3,4-dihydro-1H-isoquinolin-2-ylmethyl group.

    Pyran Ring Formation: The next step involves the formation of the pyran ring through a cyclization reaction, often facilitated by a base or acid catalyst.

    Attachment of the Phenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Catalyst Selection: Using efficient catalysts to speed up the reactions and improve selectivity.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.

    Purification Techniques: Employing advanced purification methods such as chromatography and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

5-[(3-methylphenyl)methoxy]-2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Acid or base catalysts are often employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

5-[(3-methylphenyl)methoxy]-2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-4-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its potential electronic properties could be explored for use in organic electronics or as a component in advanced materials.

    Biological Studies: The compound can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism by which 5-[(3-methylphenyl)methoxy]-2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-4-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1-(4-methoxyphenyl)ethanone
  • N-[(1S,3S,4aR,9aS)-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1-(hydroxymethyl)-3,4,4a,9a-tetrahydro-1H-pyrano3,4-bbenzofuran-6-yl]oxane-4-carboxamide

Uniqueness

The uniqueness of 5-[(3-methylphenyl)methoxy]-2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-4-one lies in its combination of structural motifs, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(3-methylphenyl)methoxy]pyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-17-5-4-6-18(11-17)15-27-23-16-26-21(12-22(23)25)14-24-10-9-19-7-2-3-8-20(19)13-24/h2-8,11-12,16H,9-10,13-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIIYKFPRMJMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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